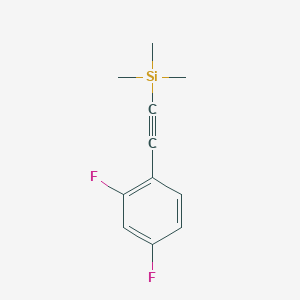
(2,4-Difluorophenylethynyl)trimethylsilane
Descripción general
Descripción
Synthesis Analysis
This compound is used in various scientific research fields. Its unique properties make it valuable for catalysts, organic synthesis, and biomedical applications.Molecular Structure Analysis
The linear formula of this compound is C6H3F2C≡CSi(CH3)3 . The molecular weight is 210.30 . The InChI key is SWLZYZRQYWWIJU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a refractive index n20/D of 1.4960 (lit.) . It has a boiling point of 85 °C/0.1 mmHg (lit.) and a density of 1.005 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Electronic Materials
- Intermetal Dielectrics : Trimethylsilane derivatives are used in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films. These materials are crucial in the fabrication of low-permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are essential in advanced device multilevel metal interconnection schemes (Loboda, 1999).
Organic Chemistry
- Interference with Ortho Deprotonation : Studies show that bulky silyl substituents, like those in (2,4-Difluorophenylethynyl)trimethylsilane, can impede neighboring groups in certain chemical reactions. This knowledge is crucial in understanding and predicting the reactivity of complex organic molecules (Heiss et al., 2007).
- Reagents in Dienylmethylation : Pentadienylsilanes, which can be derived from similar compounds, act as reagents in the dienylmethylation of electrophiles, a crucial process in organic synthesis (Hosomi et al., 1980).
- Synthesis of Difluoro(phenylseleno)methyl Compounds : Compounds like (2,4-Difluorophenylethynyl)trimethylsilane are used in the synthesis of nucleophilic difluoromethylating reagents, an important area in organic chemistry (Qin et al., 2005).
Material Science
- Silane Compounds in Li-ion Batteries : Novel silane compounds, related to (2,4-Difluorophenylethynyl)trimethylsilane, are being investigated as non-aqueous electrolyte solvents in lithium-ion batteries, offering potential improvements in battery performance and stability (Amine et al., 2006).
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLZYZRQYWWIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400409 | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenylethynyl)trimethylsilane | |
CAS RN |
480438-92-4 | |
| Record name | 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)
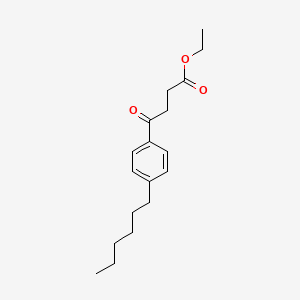

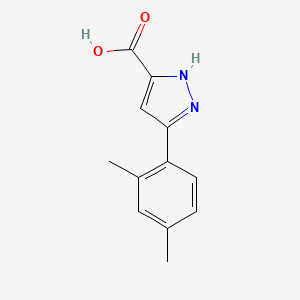
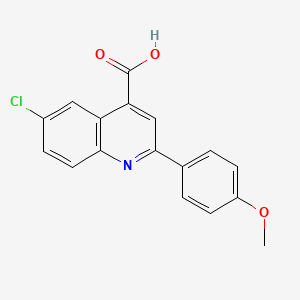

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)


![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)
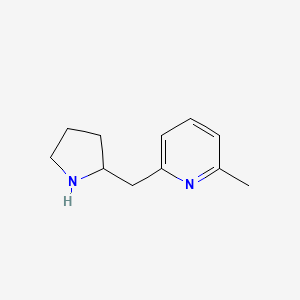
![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)